REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH:8](Cl)[CH:9]=[C:10]([Cl:12])[Cl:11])[CH2:3][C:4]([O:6]C)=[O:5].O.Cl>CO.[OH-].[Na+]>[CH3:1][C:2]1([CH3:14])[CH:8]([CH:9]=[C:10]([Cl:12])[Cl:11])[O:6][C:4](=[O:5])[CH2:3]1.[CH3:1][C:2]1([CH3:14])[CH:8]([CH:9]=[C:10]([Cl:12])[Cl:11])[CH:3]1[C:4]([OH:6])=[O:5] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OC)(C(C=C(Cl)Cl)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
by stirring the mixture at that temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after refluxing for about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled off, whereupon 42.2 parts of a mixture of 2,2-dimethyl-3-(2',2'-dichlorovinyl) cyclopropanecarboxylic acid and 3,3-dimethyl-4-(2',2'-dichloroviyl)-4-butanolide
|
Type
|
DISTILLATION
|
Details
|
This mixture was further distilled under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(=O)OC1C=C(Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(Cl)Cl)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |